
1-Methyl-4-(pyridin-4-yl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bipyridinium, 1-methyl- is a quaternary ammonium compound that belongs to the family of bipyridinium salts, commonly known as viologens. These compounds are characterized by their ability to undergo reversible redox reactions, making them valuable in various scientific and industrial applications. The 1-methyl derivative of 4,4’-bipyridinium is particularly notable for its electrochemical properties and its role in the development of redox-active materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bipyridinium, 1-methyl- typically involves the quaternization of 4,4’-bipyridine with methylating agents. One common method is the reaction of 4,4’-bipyridine with methyl iodide in an aprotic solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with a suitable counterion, such as chloride or bromide .
Industrial Production Methods
On an industrial scale, the production of 4,4’-bipyridinium, 1-methyl- can be achieved through continuous flow processes that allow for efficient quaternization and purification. The use of automated systems and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
4,4’-Bipyridinium, 1-methyl- undergoes various types of chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-visible absorption spectra.
Substitution Reactions: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite or electrochemical methods using a suitable electrode.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
科学的研究の応用
4,4’-Bipyridinium, 1-methyl- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4,4’-bipyridinium, 1-methyl- involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective mediator in electron transfer processes. In biological systems, it can interfere with the electron transport chain, leading to the production of reactive oxygen species . In industrial applications, its redox properties are harnessed for energy storage and conversion .
類似化合物との比較
Similar Compounds
Paraquat (1,1’-dimethyl-4,4’-bipyridinium): Similar in structure but with two methyl groups, widely used as a herbicide.
Diquat (1,1’-ethylene-2,2’-bipyridinium): Another bipyridinium herbicide with a different substitution pattern.
Other Viologens: Various derivatives with different alkyl or aryl groups attached to the bipyridinium core.
Uniqueness
4,4’-Bipyridinium, 1-methyl- is unique due to its specific electrochemical properties and its ability to form stable reduced species. This makes it particularly valuable in applications requiring precise control of redox states, such as in electrochromic devices and redox flow batteries .
特性
IUPAC Name |
1-methyl-4-pyridin-4-ylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10/h2-9H,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFANLXVTHIIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)

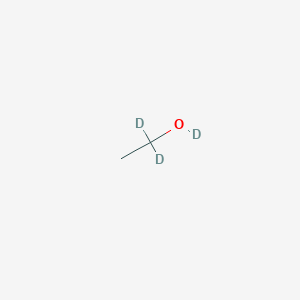


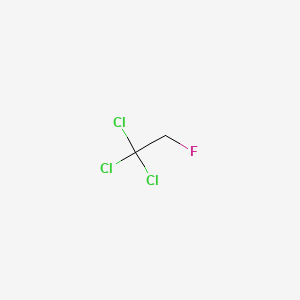
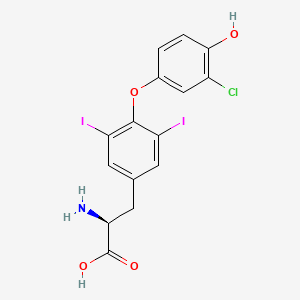

![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)
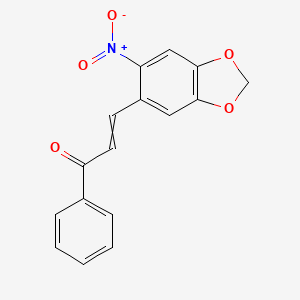
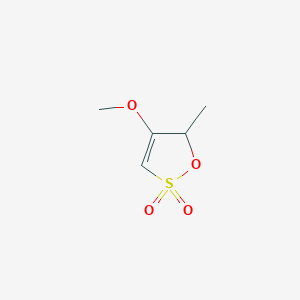
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)

